

An In-depth Technical Guide to 4-propylheptan-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-propylheptan-4-ol, a tertiary alcohol. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and analytical characterization.

Core Properties

4-propylheptan-4-ol, with the IUPAC name 4-propylheptan-4-ol, is a saturated tertiary alcohol. Its chemical structure consists of a heptane backbone with a propyl group and a hydroxyl group attached to the fourth carbon atom.

Physicochemical Data

A summary of the key physicochemical properties of 4-propylheptan-4-ol is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.



Property	Value	Reference(s)
Molecular Formula	C10H22O	[1][2]
Molecular Weight	158.28 g/mol	[1]
CAS Number	2198-72-3	[1]
Density	0.828 g/cm ³	[1][2]
Boiling Point	191 °C at 760 mmHg	[1][2]
Melting Point	-1.53 °C (estimate)	[1]
Flash Point	81.1 °C	[1]
Refractive Index	1.434	[1]
LogP (XLogP3)	3.11780	[1]
PSA (Polar Surface Area)	20.23 Ų	[1]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-propylheptan-4-ol is associated with the following hazard statements[1]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be worn when handling this compound, and it should be used in a well-ventilated area[1].

Synthesis of 4-propylheptan-4-ol

The most common and efficient method for the synthesis of tertiary alcohols such as 4-propylheptan-4-ol is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For the synthesis of 4-propylheptan-4-ol, the reaction would proceed between 4-heptanone and propylmagnesium bromide.



Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of 4-propylheptan-4-ol. All glassware should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

- Magnesium turnings
- Iodine crystal (as an initiator)
- 1-Bromopropane
- Anhydrous diethyl ether
- 4-Heptanone
- Saturated aqueous ammonium chloride solution
- · Anhydrous sodium sulfate
- Standard reflux and extraction glassware

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of 1-bromopropane in anhydrous diethyl ether. The reaction is initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the formation of a cloudy solution. The remaining 1-bromopropane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.
- Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The



reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride with vigorous stirring. This will hydrolyze the magnesium alkoxide salt and dissolve the inorganic salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 4-propylheptan-4-ol can be further purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized 4-propylheptan-4-ol can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. The protons of the propyl and heptyl chains will appear as multiplets in the aliphatic region (typically 0.8-1.6 ppm).
- ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bearing the hydroxyl group is expected to have a chemical shift in the range of 70-80 ppm. The aliphatic carbons will resonate in the upfield region of the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 4-propylheptan-4-ol and confirming its molecular weight. The gas chromatogram should ideally show a single peak corresponding to the product. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 158, although it may be weak. The fragmentation pattern will be characteristic of a tertiary alcohol, often showing a prominent peak corresponding to the loss of a propyl group (M-43) or other alkyl fragments.



Fourier-Transform Infrared (FTIR) Spectroscopy

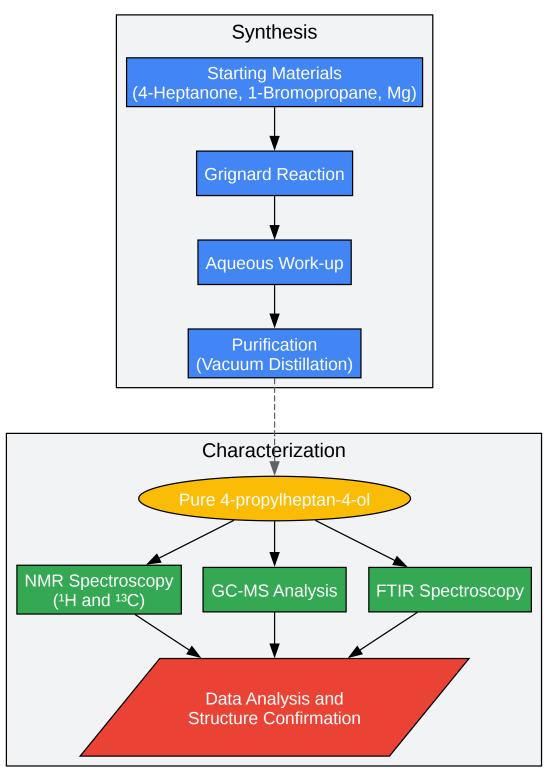
The FTIR spectrum of 4-propylheptan-4-ol will display characteristic absorption bands for its functional groups. A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration for a tertiary alcohol is typically found in the 1100-1200 cm⁻¹ region.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 4-propylheptan-4-ol.



Synthesis and Characterization of 4-propylheptan-4-ol



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Caption: Logical workflow for the synthesis and characterization of 4-propylheptan-4-ol.



Biological Activity

Currently, there is a lack of significant published data on the specific biological activities or signaling pathways associated with 4-propylheptan-4-ol. Its primary relevance is as a chemical intermediate and a model compound for studies involving tertiary alcohols. Further research would be required to elucidate any potential pharmacological or toxicological effects.

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